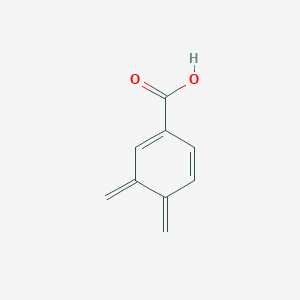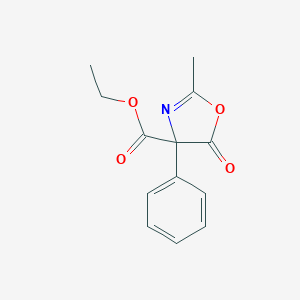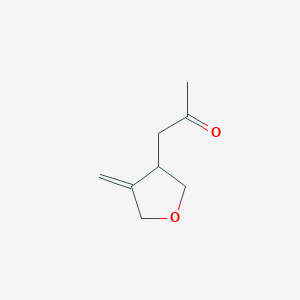
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic acid, also known as DMCHDCA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid can be used as a building block for the synthesis of more complex molecules. In materials science, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid can be incorporated into polymers to improve their properties. In medicinal chemistry, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and HIV.
Mécanisme D'action
The mechanism of action of 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and cell division. 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In HIV-infected cells, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to inhibit viral replication by interfering with the integration of the viral genome into the host cell genome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid. One area of interest is the development of new synthetic methods for 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid and related compounds, which could lead to the discovery of new applications. Another area of interest is the investigation of the mechanism of action of 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid in more detail, which could lead to the discovery of new targets for drug development. Additionally, the potential use of 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid in combination with other drugs or therapies is an area of interest for future research.
Méthodes De Synthèse
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a Lewis acid catalyst to form the corresponding Diels-Alder adduct. This adduct is then subjected to a series of chemical transformations, including oxidation, deprotection, and decarboxylation, to yield 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid.
Propriétés
Numéro CAS |
166827-94-7 |
|---|---|
Formule moléculaire |
C9H8O2 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H8O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H2,(H,10,11) |
Clé InChI |
XNIDDDXPVSHZFO-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(=CC1=C)C(=O)O |
SMILES canonique |
C=C1C=CC(=CC1=C)C(=O)O |
Synonymes |
1,5-Cyclohexadiene-1-carboxylicacid,3,4-bis(methylene)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)



![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)








